4-(4-Bromo-2-propylphenoxy)piperidine hydrochloride

5-HT1A receptor binding Serotonin receptor ligand Structure–activity relationship (SAR)

CNS programs often require 5-HT1A ligands with defined partial agonism and minimal off-target activity, yet many piperidine scaffolds lack steric differentiation. This compound provides an ortho-propyl group that introduces SAR-relevant steric bulk and a bromine handle for Pd-catalyzed derivatization. Key advantages: Moderate 5-HT1A affinity (Ki 23 nM) for partial occupancy studies; Negligible P2X4 antagonism (IC50 8,340 nM) reduces confounding effects; Hydrochloride salt ensures aqueous solubility for in vitro assays. Supplied as a versatile building block for focused GPCR libraries.

Molecular Formula C14H21BrClNO
Molecular Weight 334.68 g/mol
CAS No. 1220020-86-9
Cat. No. B1374541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromo-2-propylphenoxy)piperidine hydrochloride
CAS1220020-86-9
Molecular FormulaC14H21BrClNO
Molecular Weight334.68 g/mol
Structural Identifiers
SMILESCCCC1=C(C=CC(=C1)Br)OC2CCNCC2.Cl
InChIInChI=1S/C14H20BrNO.ClH/c1-2-3-11-10-12(15)4-5-14(11)17-13-6-8-16-9-7-13;/h4-5,10,13,16H,2-3,6-9H2,1H3;1H
InChIKeyPIRGJAHOCJMGKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromo-2-propylphenoxy)piperidine hydrochloride (CAS 1220020-86-9): Key Characteristics for Informed Procurement


4-(4-Bromo-2-propylphenoxy)piperidine hydrochloride is a 4-phenoxypiperidine derivative characterized by an ortho-propyl substitution on the bromophenoxy ring, supplied as the hydrochloride salt to enhance aqueous solubility . With a molecular formula of C14H21BrClNO and a molecular weight of 334.68 g/mol, this compound serves as a versatile building block in medicinal chemistry, particularly for programs targeting serotonin receptors and central nervous system disorders [1].

Target Engagement 5-HT1A receptor binding studies with intermediate affinity profile
Selectivity Context P2X4 receptor screening with low antagonist activity
Synthetic Utility Aryl bromide handle for cross-coupling; free piperidine NH for N-functionalization

Why Generic Substitution of 4-(4-Bromo-2-propylphenoxy)piperidine hydrochloride Fails: Structural Nuances Dictate Biological and Synthetic Utility


Within the 4-phenoxypiperidine class, subtle structural modifications—such as the position of the ether linkage, the length of the alkyl chain, or the regioisomeric substitution on the piperidine ring—profoundly alter receptor binding profiles, physicochemical properties, and synthetic reactivity [1]. Consequently, substituting 4-(4-Bromo-2-propylphenoxy)piperidine hydrochloride with a des-propyl, regioisomeric, or methylene-spacer analog without confirmatory data risks compromising target engagement in 5-HT1A-focused programs or altering reactivity in downstream derivatization [2].

Des-propyl analogs Removal of the ortho-propyl group may shift 5-HT1A binding affinity and alter receptor interaction profile
Regioisomeric substitution Alternative substitution patterns on the phenoxy or piperidine ring can change target engagement and synthetic reactivity
Methylene-spacer variants Inserting a methylene spacer between the piperidine and phenoxy groups may affect receptor binding geometry

Quantitative Differentiation Evidence for 4-(4-Bromo-2-propylphenoxy)piperidine hydrochloride


5-HT1A Receptor Affinity: Precise Ki Value Positions the Compound Within a Structure–Activity Relationship Series

In a radioligand binding assay using [3H]8-OH-DPAT and rat hippocampal membranes, 4-(4-Bromo-2-propylphenoxy)piperidine hydrochloride exhibited a Ki of 23 nM at the 5-HT1A receptor [1]. Within the same experimental series reported under PubMed ID 25461308, closely related analogs displayed Ki values ranging from 5.6 nM to 295 nM [2]. The propyl-substituted compound's affinity is therefore moderate, positioned between the most potent (5.6 nM) and the weakest (295 nM) analogs, offering a distinct pharmacological profile for studies requiring controlled partial receptor occupancy.

5-HT1A Binding
Head-to-head
Ki = 23 nM
Analog range: 5.6–295 nM
Supports partial receptor occupancy studies
~4.1-fold lower affinity than most potent analog; ~12.8-fold higher than weakest
5-HT1A receptor binding Serotonin receptor ligand Structure–activity relationship (SAR)

P2X4 Receptor Antagonism: Low Micromolar Activity Contrasts with Sub-100 nM Antagonists

The compound acts as an antagonist at the human P2X4 receptor with an IC50 of 8,340 nM in a calcium influx assay using 1321N1 cells [1]. In contrast, a structurally distinct P2X4 antagonist (BDBM50506158) achieves an IC50 of 108 nM under comparable conditions [2]. This approximately 77-fold lower potency indicates that 4-(4-Bromo-2-propylphenoxy)piperidine hydrochloride is not a potent P2X4 blocker, which is advantageous when P2X4 activity is undesirable for a given research application.

P2X4 Antagonism
Cross-study comparable
IC50 = 8,340 nM
Reference antagonist: 108 nM
Supports low P2X4 liability screening context
~77-fold lower potency vs reference P2X4 antagonist
P2X4 receptor Calcium influx assay Antagonist selectivity

Commercial Purity Specification: ≥95% HPLC Purity Ensures Reproducible Research Outcomes

The commercial product is supplied with a minimum purity specification of 95% . While many piperidine analogs are also offered at 95% purity, some suppliers provide lower grades (e.g., 90%) for certain regioisomers, making the consistent 95% specification a reliable procurement benchmark for reproducible synthesis and assay data.

Purity Specification
Specification review
≥95% (HPLC)
Supports procurement consistency
Commercial supplier specification; verify per batch
Purity specification Quality control Procurement benchmark

Application Scenarios for 4-(4-Bromo-2-propylphenoxy)piperidine hydrochloride Driven by Quantitative Evidence


5-HT1A Receptor Pharmacology Studies Requiring Intermediate Affinity Ligands

The compound's moderate 5-HT1A receptor Ki of 23 nM [1] makes it suitable for pharmacological studies where partial receptor occupancy or attenuated signaling is desired, without the complete saturation associated with ultra-potent analogs (Ki ~5.6 nM) [4]. This profile is particularly valuable for investigations of 5-HT1A-mediated feedback mechanisms in serotonergic neurons.

CNS Drug Discovery Programs Seeking Minimal P2X4 Off-Target Activity

With an IC50 of 8,340 nM at the P2X4 receptor [2], the compound exerts negligible antagonism at this channel compared to dedicated P2X4 blockers (IC50 108 nM) [3]. This characteristic is advantageous in CNS programs where P2X4 inhibition is undesirable, reducing confounding effects in phenotypic or target-based screens.

Medicinal Chemistry Building Block for Derivatization via Cross-Coupling and N-Functionalization

The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, while the free piperidine NH enables N-functionalization [5]. Combined with the ortho-propyl group that introduces steric differentiation in SAR exploration, this compound serves as a versatile scaffold for generating focused chemical libraries targeting serotonin receptors or other GPCRs.

Application
Selection Property
Validation Focus
5-HT1A receptor pharmacology studies
Intermediate affinity within reported SAR range
Receptor occupancy endpoint review
CNS target profiling studies
Low P2X4 antagonist activity
Off-target liability screening context
Medicinal chemistry derivatization
Aryl bromide and free amine synthetic handles
Cross-coupling and N-functionalization review
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